molecular formula C13H17NO3S B586438 Rasagiline-13C3 Mesylate

Rasagiline-13C3 Mesylate

Katalognummer: B586438
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: JDBJJCWRXSVHOQ-UAWGACSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rasagiline-13C3 (mesylate) is a compound that is isotopically labeled with carbon-13. It is a derivative of rasagiline mesylate, which is a selective and irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B). This compound is primarily used in scientific research as an internal standard for the quantification of rasagiline by gas chromatography or liquid chromatography-mass spectrometry .

Wirkmechanismus

Target of Action

Rasagiline-13C3 Mesylate is a highly potent selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

This compound acts on the biochemical pathway involving the degradation of catecholamines and serotonin. By inhibiting MAO-B, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can help to alleviate symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine .

Pharmacokinetics

This compound has been studied in healthy subjects under fasting and fed conditions . Subjects received a single oral dose of 1 mg of the compound. The major pharmacokinetic parameters, including the area under the curve (AUC) and the maximum observed serum concentration (Cmax), were evaluated . The geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range for bioequivalence .

Result of Action

This compound has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM . It also reduces cerebral edema in a mouse model of traumatic brain injury . Furthermore, this compound reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, the pharmacokinetics of the compound can vary under fasting and fed conditions . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of rasagiline-13C3 (mesylate) involves several steps:

Industrial Production Methods: The industrial production of rasagiline mesylate involves similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be environmentally friendly and suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rasagilin-13C3 (Mesylat) durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation ein Keton oder Aldehyd bilden, während die Reduktion einen Alkohol bilden kann .

4. Wissenschaftliche Forschungsanwendungen

Rasagilin-13C3 (Mesylat) hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als interner Standard für die Quantifizierung von Rasagilin in verschiedenen analytischen Techniken verwendet.

    Biologie: Untersucht für seine Auswirkungen auf die mitochondriale Monoaminoxidase B und seine Rolle im Neuroprotection.

    Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie Parkinson.

    Industrie: Wird bei der Entwicklung und Prüfung von Pharmazeutika eingesetzt

5. Wirkmechanismus

Rasagilin-13C3 (Mesylat) übt seine Wirkung durch Hemmung der mitochondrialen Monoaminoxidase B (MAO-B) aus. Diese Hemmung führt zu einer Erhöhung der extrazellulären Dopaminspiegel im Striatum, was bei der Behandlung der Parkinson-Krankheit von Vorteil ist. Der Hauptmetabolit der Verbindung, 1®-Aminoindan, trägt ebenfalls zu seinen neuroprotektiven Wirkungen bei .

Ähnliche Verbindungen:

    Rasagilinmesylat: Die nicht-markierte Version von Rasagilin-13C3 (Mesylat).

    Selegilin: Ein weiterer MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

    Safinamid: Ein reversibler MAO-B-Inhibitor mit zusätzlichen Wirkmechanismen.

Eindeutigkeit: Rasagilin-13C3 (Mesylat) ist aufgrund seiner Isotopenmarkierung mit Kohlenstoff-13 einzigartig, was es besonders nützlich als internen Standard in analytischen Techniken macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Verfolgung in verschiedenen Forschungsanwendungen .

Wissenschaftliche Forschungsanwendungen

Rasagiline-13C3 (mesylate) has several scientific research applications:

    Chemistry: Used as an internal standard for the quantification of rasagiline in various analytical techniques.

    Biology: Studied for its effects on mitochondrial monoamine oxidase B and its role in neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Used in the development and testing of pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

    Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.

Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .

Biologische Aktivität

Rasagiline-13C3 mesylate is a stable isotope-labeled form of rasagiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of Parkinson's disease (PD) and its associated biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical efficacy.

Rasagiline functions primarily as an MAO-B inhibitor , which plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, rasagiline increases the availability of dopamine in the central nervous system (CNS), which is particularly beneficial in managing PD symptoms.

  • Selectivity : Rasagiline exhibits a high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with tyramine-rich foods .
  • Neuroprotective Effects : Beyond its role in dopamine metabolism, rasagiline has demonstrated neuroprotective properties, potentially reducing oxidative stress and apoptosis in dopaminergic neurons .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

  • Absorption : Following oral administration, rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36% .
  • Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP 1A2. The major metabolites are excreted through urine .
  • Half-Life : The mean steady-state half-life is about 3 hours; however, due to its irreversible inhibition mechanism, the pharmacological effects may persist beyond this duration .

Clinical Efficacy

Rasagiline has been evaluated extensively in clinical trials for its efficacy in treating PD:

  • Monotherapy and Combination Therapy : Studies indicate that rasagiline can be effective as both a monotherapy and an adjunct to levodopa therapy. In a multicenter trial involving 404 patients, significant improvements were observed in Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo groups .
  • Long-Term Benefits : The effects of rasagiline were noted to continue for weeks after discontinuation, suggesting lasting benefits on motor function .

Case Studies

Several key studies highlight the biological activity and clinical outcomes associated with this compound:

StudyDesignPopulationDosageOutcome
Double-blind, placebo-controlled70 PD patients0.5, 1, 2 mg/daySignificant reduction in UPDRS scores (23% vs 8.5% placebo)
Randomized, multicenter trial404 early PD patients1 mg or 2 mg/dayEffective relative to placebo; adjusted effect size -4.20 units (1 mg)
Controlled trialEarly PD patients1 mg or 2 mg/dayBoth dosages effective; no significant adverse effects

Eigenschaften

IUPAC Name

methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UAWGACSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline-13C3 Mesylate
Reactant of Route 2
Reactant of Route 2
Rasagiline-13C3 Mesylate
Reactant of Route 3
Reactant of Route 3
Rasagiline-13C3 Mesylate
Reactant of Route 4
Reactant of Route 4
Rasagiline-13C3 Mesylate
Reactant of Route 5
Reactant of Route 5
Rasagiline-13C3 Mesylate
Reactant of Route 6
Reactant of Route 6
Rasagiline-13C3 Mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.